4-(7-Chlorocyclohept-1-en-1-yl)morpholine
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Overview
Description
4-(7-Chlorocyclohept-1-en-1-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a chlorocycloheptene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chlorocyclohept-1-en-1-yl)morpholine typically involves the reaction of morpholine with 7-chlorocyclohept-1-ene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput . The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(7-Chlorocyclohept-1-en-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the chlorocycloheptene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(7-Chlorocyclohept-1-en-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(7-Chlorocyclohept-1-en-1-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple morpholine derivative with a wide range of applications.
4-(1-Cyclohexen-1-yl)morpholine: Similar in structure but lacks the chlorine atom.
N-Morpholino-1-cyclohexene: Another morpholine derivative with different substituents
Uniqueness
4-(7-Chlorocyclohept-1-en-1-yl)morpholine is unique due to the presence of the chlorocycloheptene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
71482-08-1 |
---|---|
Molecular Formula |
C11H18ClNO |
Molecular Weight |
215.72 g/mol |
IUPAC Name |
4-(7-chlorocyclohepten-1-yl)morpholine |
InChI |
InChI=1S/C11H18ClNO/c12-10-4-2-1-3-5-11(10)13-6-8-14-9-7-13/h5,10H,1-4,6-9H2 |
InChI Key |
YIWDVHWWHWEKBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=CC1)N2CCOCC2)Cl |
Origin of Product |
United States |
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